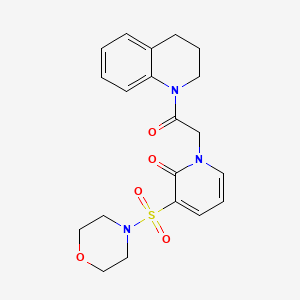

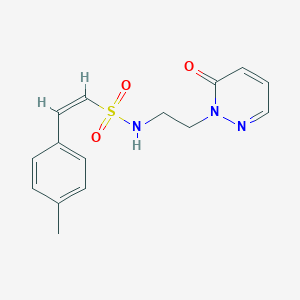

![molecular formula C16H14FN3OS2 B2629326 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-75-2](/img/structure/B2629326.png)

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

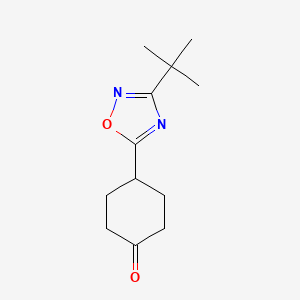

The compound “2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess broad-spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Applications De Recherche Scientifique

Synthesis and Structural Transformations

Novel Transformations for Thienopyrimidine Synthesis : A study focused on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. It discovered that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one could be isolated, contributing to new chemical pathways for related compounds (Pokhodylo et al., 2010).

Development of Antimycobacterial Compounds : Research into fluorinated benzothiazolo imidazole compounds led to the synthesis of derivatives with significant antimicrobial activity. This highlights the compound's potential in developing antimicrobial agents (Sathe et al., 2011).

Biological Activity and Pharmacological Potential

Antimicrobial and Docking Studies : A study synthesized specific carboxamides and conducted antimicrobial evaluation and molecular docking studies. These compounds showed potential in biological applications due to their structural and functional properties (Talupur et al., 2021).

In Vivo Diuretic Activity of Derivatives : Research demonstrated that certain biphenyl benzothiazole-2-carboxamide derivatives possess diuretic activity, indicating their potential in therapeutic applications (Yar & Ansari, 2009).

Antitumor Activity of Carboxamides : A study investigated new carboxamides for their antitumor activity, identifying compounds with significant effects on inhibiting the growth of human tumor cells. This research contributes to the search for innovative anti-cancer agents (Ostapiuk et al., 2017).

Synthesis and Analysis of Azomethine Derivatives : This research optimized the synthesis and analysis of azomethine derivatives of the compound, predicting potential cytostatic, antitubercular, and anti-inflammatory activities. These findings are valuable for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Biological Activity of Thiophene-3-carboxamide Derivatives : A study focused on two thiophene-3-carboxamide derivatives, which exhibited antibacterial and antifungal activities. The structural properties and biological activities of these compounds were investigated, indicating their potential in antimicrobial applications (Vasu et al., 2005).

Fluoro Substituted Sulphonamide Benzothiazole for Antimicrobial Screening : This research synthesized novel benzothiazole derivatives with potential antimicrobial activities, showcasing the compound's role in developing biodynamic agents (Jagtap et al., 2010).

Antipsychotic Potential of Heterocyclic Carboxamides : A study synthesized heterocyclic analogues of a specific compound and evaluated their potential as antipsychotic agents. It found promising in vivo activities, suggesting its utility in psychiatric medications (Norman et al., 1996).

Propriétés

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15-12(14(18)21)8-4-1-2-6-10(8)22-15/h3,5,7H,1-2,4,6H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVCRFIVDJABDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(C=CC=C4S3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)